Nastorazepide calcium
Overview
Description
Nastorazepide calcium is a small molecule drug that functions as a cholecystokinin B receptor antagonist. It was initially developed by Zeria Pharmaceutical Co., Ltd. This compound has shown potential in treating various neoplasms, digestive system disorders, and endocrine and metabolic diseases .
Chemical Reactions Analysis
Nastorazepide calcium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying cholecystokinin B receptor antagonists.
Biology: It is used to investigate the role of cholecystokinin B receptors in various biological processes.
Medicine: It has shown promise in treating pancreatic adenocarcinoma and other gastrointestinal cancers.
Industry: It is used in the development of new therapeutic agents targeting cholecystokinin B receptors
Mechanism of Action
Nastorazepide calcium exerts its effects by binding to the cholecystokinin B receptor, thereby preventing receptor activation by gastrin. This inhibition reduces the proliferation of gastrointestinal and pancreatic cancer cells. The molecular targets and pathways involved include the cholecystokinin B receptor and downstream signaling pathways that regulate cell growth and survival .
Comparison with Similar Compounds
Nastorazepide calcium is unique among cholecystokinin B receptor antagonists due to its high selectivity and potency. Similar compounds include:
Proglumide: Another cholecystokinin B receptor antagonist, but with lower selectivity.
Lorglumide: A cholecystokinin A receptor antagonist with different receptor selectivity.
Devazepide: A cholecystokinin A receptor antagonist used in different therapeutic contexts.
This compound stands out due to its specific targeting of the cholecystokinin B receptor, making it a valuable tool in cancer therapy research.
Properties
IUPAC Name |
calcium;3-[[(3R)-1-cyclohexyl-5-(3,3-dimethyl-2-oxobutyl)-4-oxo-2,3-dihydro-1,5-benzodiazepin-3-yl]carbamoylamino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C29H36N4O5.Ca/c2*1-29(2,3)25(34)18-33-24-15-8-7-14-23(24)32(21-12-5-4-6-13-21)17-22(26(33)35)31-28(38)30-20-11-9-10-19(16-20)27(36)37;/h2*7-11,14-16,21-22H,4-6,12-13,17-18H2,1-3H3,(H,36,37)(H2,30,31,38);/q;;+2/p-2/t2*22-;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRNGUKRKXEPEL-LJWMURKVSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H70CaN8O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187905 | |
Record name | Z 360 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1079.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343326-69-2 | |
Record name | Z 360 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343326692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Z 360 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NASTORAZEPIDE CALCIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ3I1DMI8Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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